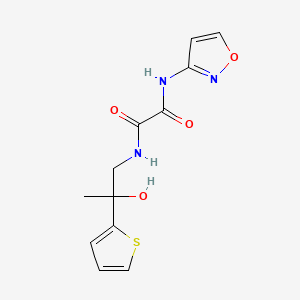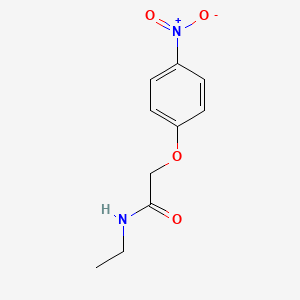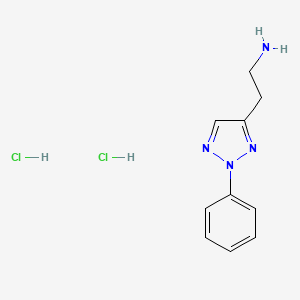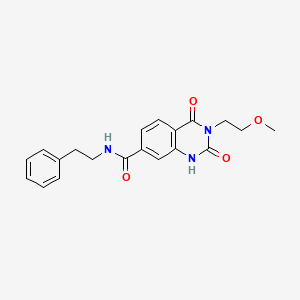![molecular formula C13H15N3O2S B2695519 Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone CAS No. 1226443-01-1](/img/structure/B2695519.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield of the target compound is achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis(triphenylphosphine)palladium(0) .Molecular Structure Analysis
The newly synthesized compound’s structure is established through various analytical techniques, including elemental analysis, high-resolution mass spectrometry, 1H and 13C-NMR spectroscopy, infrared (IR) spectroscopy, UV spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Molecular Aggregation and Photophysical Properties
Research has demonstrated the solvent effects on molecular aggregation, particularly in compounds related to Benzo[c][1,2,5]thiadiazol, highlighting how solvent choice impacts fluorescence emission and aggregation processes. For instance, studies on derivatives of 1,3,4-thiadiazole in different solvents reveal varied fluorescence lifetimes and circular dichroism (CD) spectra, indicating the role of substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).
Synthesis and Antimicrobial Activities
The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents illustrates the process of creating compounds with moderate antimicrobial activity against various pathogens (Sah et al., 2014). Additionally, the design, synthesis, and biological evaluation of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial chemotypes underline the potential of such compounds in addressing tuberculosis through new chemotypes (Pancholia et al., 2016).
Optoelectronic Semiconductors
The implementation of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives in the construction of semiconducting polymers for high-performance optoelectronic devices showcases the importance of structural variation in achieving enhanced device performance. Such compounds have shown promising results in field-effect transistors and solar cells, with notable hole mobilities and power conversion efficiencies (Chen et al., 2016).
Synthesis and Biological Applications
Research into the synthesis and biological applications of thiadiazole derivatives, including their interactions with biomolecules like DNA and human serum albumin (HSA), provides insights into their potential therapeutic uses. New hybrid molecules containing benzo-2,1,3-thiadiazole and benzofuran moieties have been studied for their photophysics and biomolecule interactive properties, suggesting possible applications in bioimaging and therapeutics (Neto et al., 2020).
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-18-10-4-6-16(7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBIQKZJDIIKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)





![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)

![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)